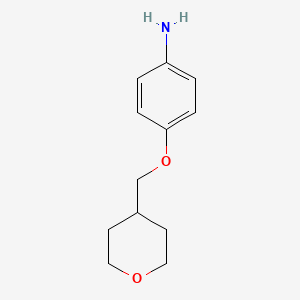
4-(Oxan-4-ylmethoxy)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aniline derivatives like “4-(Oxan-4-ylmethoxy)aniline” can be achieved through various methods. One such method involves the polymerization of new aniline derivatives, which allows for the study of the effect of the substituent on the respective polymer . Another method involves the amination (arylation) of aryl chlorides with aqueous or gaseous ammonia .Molecular Structure Analysis
The molecular formula of “4-(Oxan-4-ylmethoxy)aniline” is C12H17NO2 . The molecular weight is 207.27 .Chemical Reactions Analysis
Anilines, such as “4-(Oxan-4-ylmethoxy)aniline”, have been extensively studied as reductants of environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis and Applications
One study focused on the electrochemical synthesis of a novel polymer based on a related aniline derivative, which was used as a counter electrode in dye-sensitized solar cells, demonstrating an improved energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).
Corrosion Inhibition
Another research area involves the synthesis of a tetra-functionalized aromatic epoxy pre-polymer, which was established as a corrosion inhibitor for carbon steel, demonstrating high efficiency and providing insights into the interaction between the pre-polymer and metal surface (Dagdag et al., 2020).
Polymerization and Material Properties
Research on the oxidation of anilines to produce various compounds, such as azoxyarenes and 4-alkoxy-N-(4-nitrophenyl)anilines, explores the reaction pathways and potential applications in materials science (Gebhardt et al., 2008).
Electrochromic Materials
A study synthesized novel electrochromic materials using nitrotriphenylamine units, showcasing potential applications in the near-infrared region, which could be relevant for devices requiring fast switching speeds and high coloration efficiencies (Li et al., 2017).
Conducting Polymers
The synthesis and characterization of conducting polymers, such as polyaniline (PANI), reveal applications in alternative energy sources, information storage, and other electronic devices, emphasizing the importance of redox processes in the polymerization of aniline derivatives (Gospodinova & Terlemezyan, 1998).
Eigenschaften
IUPAC Name |
4-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWFBBLLKGMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



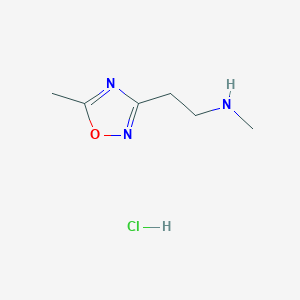
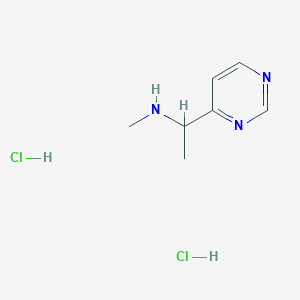
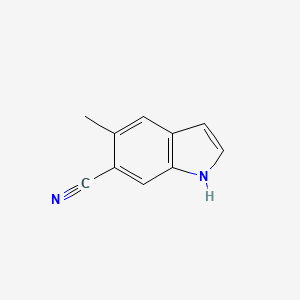

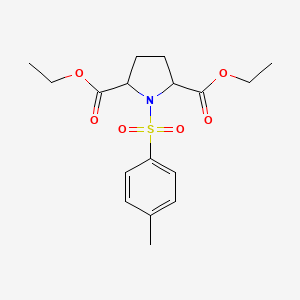
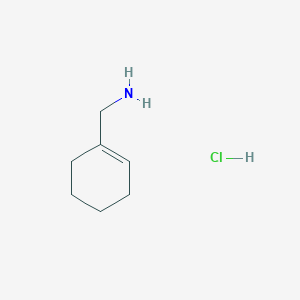
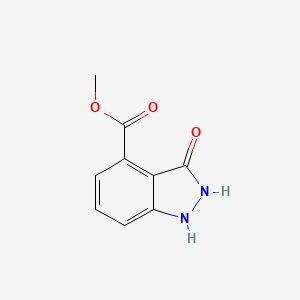
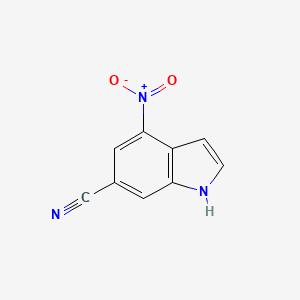
![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)
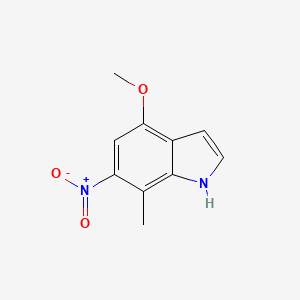
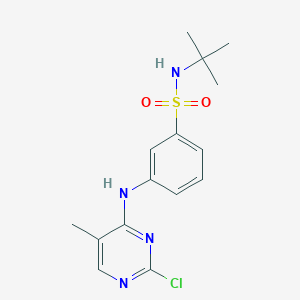
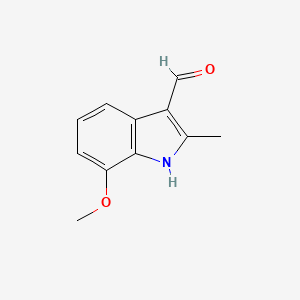
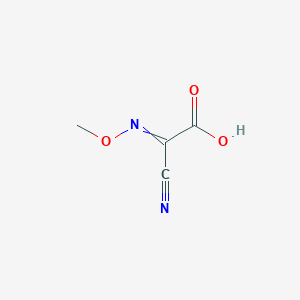
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)